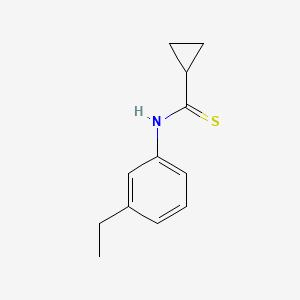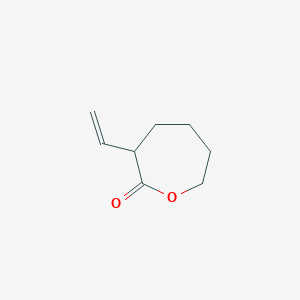
3-Ethenyloxepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyloxepan-2-one is a chemical compound with the molecular formula C8H12O2 It is a seven-membered lactone with an ethenyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
3-Ethenyloxepan-2-one can be synthesized through several methods. One common approach involves the Bayer-Villiger oxidation of cyclic ketones using peracids such as performic acid or meta-chloroperbenzoic acid. The reaction typically occurs in a solvent like methylene chloride at low temperatures (around -70°C) to yield the desired lactone .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Ethenyloxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Peracids like performic acid or meta-chloroperbenzoic acid.
Reduction: Diisobutylaluminium hydride (DIBAL-H) in methylene chloride at low temperatures.
Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted lactones or open-chain derivatives.
科学的研究の応用
3-Ethenyloxepan-2-one has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-Ethenyloxepan-2-one depends on its application. In polymerization reactions, the compound undergoes ring-opening polymerization to form long-chain polymers. The presence of the ethenyl group can influence the reactivity and properties of the resulting polymer. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.
類似化合物との比較
3-Ethenyloxepan-2-one can be compared with other lactones such as:
ε-Caprolactone: A six-membered lactone used in the production of polycaprolactone, a biodegradable polymer.
γ-Butyrolactone: A five-membered lactone with applications in the synthesis of pharmaceuticals and as a solvent.
δ-Valerolactone: A six-membered lactone used in the production of polyesters.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of the ethenyl group, which can impart distinct properties to its derivatives and polymers.
特性
CAS番号 |
144162-04-9 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3-ethenyloxepan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-7-5-3-4-6-10-8(7)9/h2,7H,1,3-6H2 |
InChIキー |
KSLINXQJWRKPET-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCCCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyridin-4-yl)-6-(thiophen-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12546024.png)


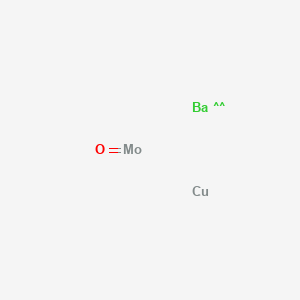
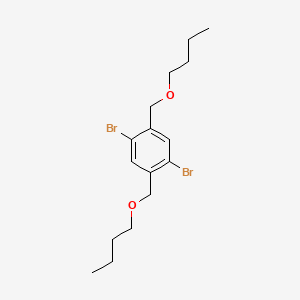
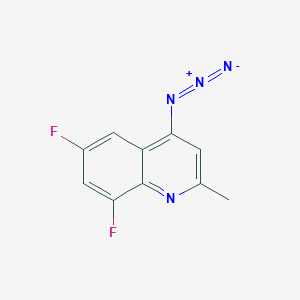

![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)
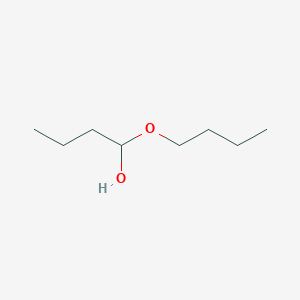
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
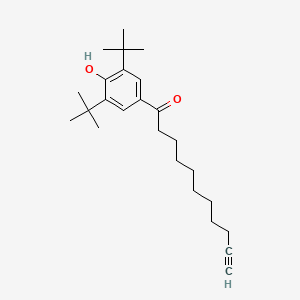
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)
